N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a trifluorobutanamide group attached to the nitrogen atom at position 2. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H12F3N3O |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H12F3N3O/c1-6-5-7(2)15-9(14-6)16-8(17)3-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,15,16,17) |
InChI Key |
OESBIBUUHKUTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CCC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanoic acid, while reduction may produce N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanol .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-amino-benzoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
